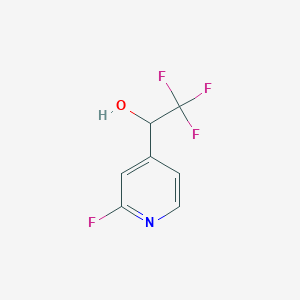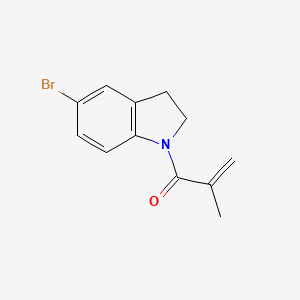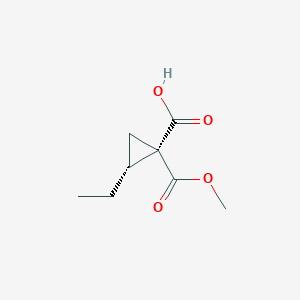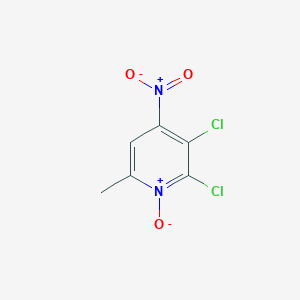
(R)-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine is an organic compound that belongs to the class of phenylbutenamines. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is connected to a butenamine chain. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Alkylation: The amine is alkylated with a suitable alkylating agent to introduce the butenyl group.
Industrial Production Methods
In an industrial setting, the synthesis of ®-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its effects on specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. The ®-configuration may also play a role in determining the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-Fluorophenyl)but-3-en-1-amine: Lacks the methoxy group, which may affect its chemical and biological properties.
®-1-(3-Methoxyphenyl)but-3-en-1-amine: Lacks the fluorine atom, which can influence its reactivity and interactions.
®-1-(4-Fluoro-3-methoxyphenyl)butane-1-amine: Has a saturated butane chain instead of a butenyl group, affecting its chemical behavior.
Uniqueness
®-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, as well as the specific ®-configuration. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
(1R)-1-(4-fluoro-3-methoxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-3-4-10(13)8-5-6-9(12)11(7-8)14-2/h3,5-7,10H,1,4,13H2,2H3/t10-/m1/s1 |
Clé InChI |
KDYASWYRWSEOCE-SNVBAGLBSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@@H](CC=C)N)F |
SMILES canonique |
COC1=C(C=CC(=C1)C(CC=C)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)

![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)



![4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)
![Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)

![Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12964815.png)


